Cas no 2034360-80-8 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide structure
2034360-80-8 structure
Product name:N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
CAS No:2034360-80-8
MF:C18H18N2O4S
Molecular Weight:358.411523342133
CID:5551764
PubChem ID:91815601

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide 化学的及び物理的性質

名前と識別子

    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
    • AKOS025317642
    • N-(1,3-benzodioxol-5-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
    • F6475-7126
    • 2034360-80-8
    • インチ: 1S/C18H18N2O4S/c21-18(20-9-12-1-2-15-16(7-12)23-11-22-15)13-3-5-19-17(8-13)24-14-4-6-25-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21)
    • InChIKey: SFQOZYWKZMFNNQ-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)OC1C=C(C=CN=1)C(NCC1=CC=C2C(=C1)OCO2)=O

計算された属性

  • 精确分子量: 358.09872823g/mol
  • 同位素质量: 358.09872823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 466
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 95Ų

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6475-7126-10mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F6475-7126-100mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
100mg
$248.0 2023-07-05
Life Chemicals
F6475-7126-5μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F6475-7126-15mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F6475-7126-30mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F6475-7126-4mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F6475-7126-2μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6475-7126-40mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F6475-7126-2mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F6475-7126-25mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
2034360-80-8 90%+
25mg
$109.0 2023-07-05

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide 関連文献

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideに関する追加情報

Professional Introduction to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS No. 2034360-80-8)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, identified by its CAS number 2034360-80-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex aromatic and heterocyclic structure, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of novel therapeutic agents.

The structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The benzo[d][1,3]dioxol ring system, commonly known as a dihydroxybenzofuran derivative, is a motif frequently encountered in natural products and pharmaceuticals. This moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable component in drug design.

Similarly, the tetrahydrothiophen-3-yl group adds another layer of complexity to the molecule. Thiophene derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The presence of this group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide suggests that the compound may exhibit similar pharmacological effects. Furthermore, the isonicotinamide moiety is a common pharmacophore in antiviral and antibacterial agents, contributing to the compound's potential therapeutic applications.

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate molecules. Key steps in the synthesis include the formation of the benzo[d][1,3]dioxol ring system through cyclization reactions, followed by functionalization with the tetrahydrothiophenyl group via nucleophilic substitution or metal-catalyzed coupling reactions. The final step involves linking these moieties to the isonicotinamide backbone through etherification or amide bond formation.

In recent years, there has been growing interest in developing novel compounds with enhanced selectivity and reduced toxicity. N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been investigated as a potential lead compound in this context. Preliminary studies have demonstrated its ability to interact with specific biological targets with high affinity. For instance, computational modeling studies have suggested that this compound may bind to certain enzymes involved in inflammatory pathways. This binding affinity has been further validated through experimental assays using enzyme inhibition assays.

The potential therapeutic applications of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide are broad and varied. Given its structural features and observed biological activity, this compound may find utility in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, its interaction with enzymes involved in inflammatory pathways suggests that it could be explored as an anti-inflammatory agent. Furthermore, the presence of both benzo[d][1,3]dioxol and tetrahydrothiophenyl moieties may endow it with additional therapeutic benefits, such as antioxidant or neuroprotective properties.

Ongoing research is focused on optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-ymlmethyl)-2-(tetrahydrothiophen-l 3 -yI)oxy)isonicotinamide to improve yield and scalability. Advances in synthetic methodologies have enabled the development of more efficient routes for constructing complex molecules like this one. For example, catalytic asymmetric reactions have been employed to introduce chirality into the molecule at key positions without resorting to expensive chiral auxiliaries or catalysts.

The pharmacokinetic properties of N-(benzo[d][1 , 3 ] dioxol - 5 - ylmethyl strong > ) - 2 - ( ( < strong > tetrahy dro thi o p hen - 3 - y I ) o x y ) i s o nicoti na mide are also under investigation to ensure that it can be developed into a viable drug candidate. Studies have examined its solubility profile , metabolic stability , and distribution within biological systems . These studies are crucial for understanding how the compound will behave once administered orally or parenterally . Additionally , efforts are being made to identify any potential side effects or toxicities associated with long-term use .

In conclusion , N-( ben z o [ d ] [ 1 , 3 ] do x o l - 5 - ylm e t h y l strong > ) - 2 - ( ( < str on g > tetr ah ydro th i op hen - 3 - y l ) o x y ) i s o nicoti na mide (CAS No . 2034360 -80 -8 ) represents an exciting advancement i n pharmaceutical chemistry . Its complex structure , coupled wi th promising biologic al activities , makes it an attractive candidate f or further development as a therapeutic agent . As research continues , we can expect further insights into its mechanism of action , pharmacokinetic properties , and potential clinical applications . This compound exemplifies how innovative molecular design can lead to novel treatments for various diseases . p >

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